molecular formula C16H18O3 B11853686 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol

Cat. No.: B11853686
M. Wt: 258.31 g/mol
InChI Key: LUHRSAPPBZWMFV-SNAWJCMRSA-N
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Description

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.

    Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated alcohols

    Substitution: Formation of various substituted naphthalenes

Scientific Research Applications

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxynaphthalen-2-ol
  • 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
  • 2,3-Dimethoxy-6-hydroxynaphthalene

Uniqueness

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol

InChI

InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+

InChI Key

LUHRSAPPBZWMFV-SNAWJCMRSA-N

Isomeric SMILES

CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O

Canonical SMILES

CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O

Origin of Product

United States

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